Trifluoromethanesulfonic anhydride

Descripción general

Descripción

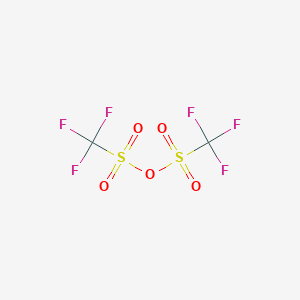

Trifluoromethanesulfonic anhydride (Tf2O, CAS 358-23-6) is a highly reactive electrophilic reagent derived from trifluoromethanesulfonic acid (HOTf). It is widely used in organic synthesis for the activation of carbonyl groups, generation of triflate leaving groups, and participation in superacid-mediated reactions . Industrially, Tf2O is synthesized via dehydration of HOTf using phosphorus pentoxide (P2O5) under controlled conditions . Its applications span glycosylation, fluorination, and coordination chemistry, often leveraging its strong Lewis acidity and ability to stabilize cationic intermediates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonic anhydride is typically prepared by dehydrating trifluoromethanesulfonic acid using phosphorus pentoxide (P₄O₁₀) . The reaction is carried out in a dry, round-bottomed flask at room temperature for several hours . Another method involves reacting trifluoromethanesulfonyl fluoride with alkali metal hydroxide to form trifluoromethanesulfonate, which is then purified and reacted with trifluoromethanesulfonyl chloride to yield this compound .

Industrial Production Methods: Industrial production methods often involve similar dehydration processes but on a larger scale, ensuring high purity and yield. The use of atmospheric distillation and recrystallization techniques helps achieve a product purity of up to 99.5% .

Análisis De Reacciones Químicas

Trifluoromethanesulfonic Acid Esterification

Tf<sub>2</sub>O converts hydroxyl groups into triflate esters (ROTf), enhancing their leaving-group ability. This reaction is critical for nucleophilic substitutions and cross-coupling reactions.

Key Applications

-

Activation of alcohols for SN2 reactions.

-

Preparation of triflate intermediates in Suzuki-Miyaura couplings.

Reaction Conditions

-

Typically conducted at −78°C to 0°C in anhydrous dichloromethane or THF.

Example

Trifluoromethylthiolation Reactions

Tf<sub>2</sub>O serves as a trifluoromethylthio radical (·SCF<sub>3</sub>) source under photoredox conditions. This enables hydrotrifluoromethylthiolation of alkenes and alkynes.

Mechanism

-

Radical Generation : Tf<sub>2</sub>O undergoes deoxygenative reduction with PMePh<sub>2</sub> under visible light to produce ·SCF<sub>3</sub>.

-

Radical Addition : ·SCF<sub>3</sub> adds to alkenes/alkynes, followed by hydrogen atom transfer (HAT) from H<sub>2</sub>O .

Reaction Scope

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| Styrene | Tf<sub>2</sub>O, PMePh<sub>2</sub>, H<sub>2</sub>O, blue LED | PhCH<sub>2</sub>SCF<sub>3</sub> | 72 |

| 1-Hexyne | Same as above | CH<sub>2</sub>=CHSCF<sub>3</sub> | 65 |

Sulfur-Based Functionalization

Tf<sub>2</sub>O activates sulfoxides and phosphorus oxides, enabling their conversion to electrophilic species. For example:

-

Sulfoxides react with Tf<sub>2</sub>O to form triflated intermediates, which participate in C–S bond-forming reactions.

Experimental Data

Aplicaciones Científicas De Investigación

Electrophilic Activation

Trifluoromethanesulfonic anhydride acts as a powerful electrophilic activator for various nucleophiles, including amides, sulfoxides, and phosphorus oxides. This activation enables the formation of reactive intermediates that can undergo further transformations:

- Amide Activation : Tf₂O is particularly effective in activating amides for subsequent nucleophilic attacks. This has been exploited in the synthesis of heterocycles under mild conditions .

- Sulfoxide and Phosphorus Chemistry : The reagent facilitates the generation of thionium triflates and phosphonium triflates from sulfoxides and phosphorus oxides, respectively, which can then participate in diverse reactions .

Trifluoromethylation Reactions

Triflic anhydride serves as a cost-effective source for trifluoromethylation reactions, allowing for the direct introduction of CF₃ groups into (hetero)arenes. This application is significant due to the increasing demand for trifluoromethylated compounds in pharmaceuticals and agrochemicals .

Synthesis of Triflates

The conversion of alcohols, phenols, and carbonyl compounds into their respective triflates is one of the hallmark applications of Tf₂O. These triflates can then serve as intermediates in various synthetic pathways:

- Phenolic Compounds : Tf₂O converts phenols into triflic esters, enabling cleavage of C-O bonds and facilitating further transformations .

- Carbonyl Compounds : Ketones can be transformed into enol triflates using Tf₂O, which are valuable intermediates in organic synthesis .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Electrophilic Activation | Activation of amides and other nucleophiles | Enables formation of reactive intermediates |

| Trifluoromethylation | Direct introduction of CF₃ groups | Cost-effective method for CF₃ incorporation |

| Synthesis of Triflates | Conversion of alcohols/phenols to triflates | Excellent leaving groups for nucleophilic substitution |

Case Study 1: Amide Activation for Heterocycle Synthesis

In a recent study, researchers demonstrated the utility of Tf₂O in activating amides to synthesize isoquinolines through a Bischler-Napieralski type reaction. By employing Tf₂O instead of traditional reagents like POCl₃, they achieved significant improvements in reaction conditions, allowing for lower temperatures and better substrate compatibility .

Case Study 2: Trifluoromethylation of Arenes

Another notable application involved the use of Tf₂O for the direct trifluoromethylation of heteroarenes. The process was optimized to yield high selectivity and efficiency, showcasing Tf₂O's potential as a versatile reagent in developing new fluorinated compounds .

Mecanismo De Acción

The mechanism involves the formation of a triflate intermediate, which undergoes nucleophilic trapping with diverse nucleophiles . This process enables the formation of new bonds and the generation of novel compounds.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Reactivity and Chemical Properties

| Property | Trifluoromethanesulfonic Anhydride (Tf2O) | Trifluoroacetic Anhydride (TFAA) | Methanesulfonic Anhydride (Ms2O) |

|---|---|---|---|

| Electrophilicity | Extremely high | Moderate | Low |

| Thermal Stability | Stable up to 200°C | Decomposes above 150°C | Stable up to 180°C |

| Hydrolysis Sensitivity | Reacts violently with water | Reacts slowly with moisture | Moderate hydrolysis |

| Acid Strength (HOTf) | pKa = −12 to −14 (superacid) | pKa = 0.5 (weak acid) | pKa = −1.9 (strong acid) |

- Key Observations :

- Tf2O outperforms TFAA and Ms2O in generating stable triflates, critical for SN2 reactions .

- In glycosylation, Tf2O activates thioglycosides at −60°C, while TFAA requires higher temperatures (−20°C) and exhibits lower stereoselectivity .

- Tf2O’s superacidic nature enables stabilization of high-valent technetium complexes (e.g., [TcO(OTf)5]<sup>2−</sup>), unlike Ms2O or TFAA .

2.2.1. Trifluoromethylation

- Tf2O forms bench-stable CF3-pyridinium salts with pyridine, enabling visible-light-mediated radical trifluoromethylation of arenes (yields: 60–85%) . In contrast, TFAA-based reagents (e.g., Umemoto’s reagent) require stoichiometric metals and show narrower substrate scope .

2.2.2. Glycosyl Triflates

- Tf2O combined with 1-benzenesulfinyl piperidine (BSP) activates both armed and disarmed thioglycosides at −60°C, achieving >90% conversion in 10 minutes . MPBT (methoxyphenyl benzenethiosulfinate)/Tf2O systems are less efficient, requiring −40°C and longer reaction times (30 minutes) .

2.2.3. Electrophilic Activation

- Tf2O converts amides to keteniminium salts for α-functionalization, outperforming Ms2O in reaction rate and yield (e.g., 92% vs. 65% for Ms2O in enamide synthesis) .

Stability and Handling

- Tf2O : Highly moisture-sensitive; requires strict anhydrous conditions. Hydrolysis generates HOTf, which is corrosive and volatile .

- TFAA : Less corrosive but forms trifluoroacetic acid (TFA), complicating purification .

- Industrial Note: Tf2O’s synthesis via P2O5/HOTf is scalable but hazardous due to exothermicity and P2O5 handling .

Research Findings and Case Studies

Superacid-Mediated Technetium Chemistry

- Tf2O/HOTf mixtures reduce NH4TcO4 to (NH4)2[TcO(OTf)5], a technetium(V) complex, via Tc<sup>VI</sup> intermediates. This reactivity is unique to Tf2O; analogous reactions with TFAA or Ms2O fail due to insufficient acidity .

Limitations

- Tf2O’s corrosivity limits its use in acid-sensitive reactions (e.g., silyl ether deprotection). Here, Ms2O or TFAA are preferred .

Actividad Biológica

Trifluoromethanesulfonic anhydride (Tf₂O), also known as triflic anhydride, is a potent electrophilic reagent derived from triflic acid. Its biological activity is primarily explored in the context of synthetic organic chemistry, where it serves as a versatile tool for modifying various organic compounds. This article delves into its biological significance, applications, and recent research findings.

This compound is characterized by its strong electrophilicity due to the presence of the triflyl group (CF₃SO₂). This property enables it to activate various nucleophiles, facilitating transformations such as:

- Formation of Triflates : Tf₂O converts alcohols, phenols, and amines into their corresponding triflates, which are excellent leaving groups in nucleophilic substitution reactions.

- Electrophilic Activation : It activates amides and heterocycles for further transformations, including cyclization and rearrangement reactions .

Applications in Organic Synthesis

The utility of this compound extends to several areas of organic synthesis:

- Heterocycle Formation : Tf₂O has been employed to activate amides for the synthesis of complex heterocycles. For example, it facilitates the formation of isoquinolines and imidazo[1,5-a]pyridines through intramolecular annulation processes .

- Trifluoromethylation : The compound is also utilized in radical trifluoromethylation reactions, which introduce trifluoromethyl groups into organic substrates, enhancing their biological activity .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various biological contexts:

- Activation of Amides : Research has demonstrated that Tf₂O can activate secondary and tertiary amides under mild conditions to yield reactive intermediates for cyclization. This has significant implications for drug development where heterocycles are prevalent .

- Triflation Reactions : A study illustrated the efficiency of Tf₂O in converting phenolic compounds into triflates, which can then undergo further transformations to yield biologically active derivatives. This process is crucial in designing new pharmaceuticals with enhanced efficacy .

- Antitumor Activity : In vitro studies have shown that compounds synthesized using Tf₂O exhibit promising antitumor activity. For instance, derivatives formed through triflation have been evaluated for their effects on cancer cell lines, revealing potential therapeutic applications .

Safety and Handling

While this compound is a powerful reagent in organic synthesis, it poses significant safety risks. It is highly corrosive and can cause severe burns upon contact with skin or eyes. Proper safety measures must be observed when handling this compound in laboratory settings.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Triflation of Alcohols | Converts alcohols to triflates; enhances reactivity in nucleophilic substitutions. |

| Amide Activation | Activates amides for heterocycle formation; useful in drug synthesis. |

| Radical Trifluoromethylation | Introduces CF₃ groups into organic molecules; increases biological activity. |

| Antitumor Potential | Compounds synthesized show promising effects against cancer cell lines. |

Q & A

Basic Research Questions

Q. How can TFAA be used to activate carbonyl groups in organic synthesis?

TFAA is a potent electrophilic activator for carbonyl-containing compounds. For example, it converts primary amides to nitriles via intermediate triflate formation. A typical protocol involves reacting the amide with TFAA (1.1–2.6 eq.) in dichloromethane at 0°C, followed by quenching with aqueous HCl. Reaction progress is monitored by UPLC or P-NMR for intermediates .

Key Conditions :

- Solvent: Anhydrous CHCl, degassed with nitrogen.

- Base: Triethylamine (2–5.2 eq.) to neutralize generated triflic acid.

- Workup: Quench with 1 M HCl, extract with CHCl, and purify via silica chromatography.

Q. What safety protocols are critical when handling TFAA?

TFAA is highly corrosive (H314, H290) and reactive with water. Essential precautions include:

- PPE : Acid-resistant gloves, face shield, and fume hood use .

- Storage : In corrosion-resistant containers under nitrogen, at 2–30°C .

- Quenching : Slowly add TFAA to dry solvents to avoid exothermic reactions. Spills should be absorbed with inert materials (e.g., vermiculite) .

Q. What is a reliable method to synthesize nitriles from secondary amides using TFAA?

Secondary amides react with TFAA (1.1 eq.) and 2-fluoropyridine in CHCl at 0°C, followed by warming to 30°C. The reaction is quenched with HCl, and nitriles are isolated via extraction and chromatography. Yields range from 70–88% .

Analytical Monitoring :

- H-NMR to confirm nitrile formation (e.g., disappearance of amide NH signals at δ 5–6 ppm).

Advanced Research Questions

Q. How can exothermic reactions in TFAA-mediated syntheses be controlled?

DSC analysis reveals TFAA reactions often exhibit exothermic peaks above 15°C. For gram-scale syntheses (e.g., S-trifluoromethyl sulfoximines), maintain temperatures below -15°C to prevent decomposition. Reactions can be stored in freezers (-18°C) without stirring to ensure stability .

Case Study :

- Sulfilimine synthesis: TFAA added at -15°C, stirred for 18 hours. Yield: >90% with minimal byproducts .

Q. What role does TFAA play in stereoselective glycosylation?

TFAA activates thioglycosides via covalent α-glycosyl triflate intermediates, enabling SN2-like mechanisms. For example, glycosylation of acceptors in CHCl at -60°C with BSP/TFAA/TTBP achieves >90% β-selectivity. This method is critical for synthesizing nucleoside analogs like clofarabine .

Optimization Tips :

- Base: 2,4,6-Tri-tert-butylpyrimidine (TTBP) minimizes acid degradation.

- Monitoring: TLC (hexane/EtOAc) to track glycosylation progress.

Q. How can NMR spectroscopy resolve contradictions in TFAA-mediated reaction pathways?

Conflicting reports on intermediate stability (e.g., triflate vs. oxazolinium ions) are resolved by P-NMR. For instance, in phosphine oxide-mediated reactions, P-NMR at δ 25–30 ppm confirms triflate intermediates, while δ 40 ppm indicates phosphorylated byproducts .

Example :

Q. Physical and Chemical Properties of TFAA

| Property | Value | Reference |

|---|---|---|

| Purity | ≥99% (HPLC) | [1, 9] |

| Density | 1.677 g/mL (25°C) | [2, 9] |

| Boiling Point | 81–83°C | [2, 9] |

| Melting Point | -80°C | [9] |

| Solubility | Reacts with HO; soluble in CHCl, THF | [1, 6] |

Propiedades

IUPAC Name |

trifluoromethylsulfonyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6O5S2/c3-1(4,5)14(9,10)13-15(11,12)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKHJLXJJJATHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014629 | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

8.0 [mmHg] | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19906 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

358-23-6 | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, 1,1,1-trifluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoromethanesulfonic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulphonic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFLUOROMETHANESULFONIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W034LHG1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.